

INCB9471: A Technical and Scientific Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: INCB9471

Cat. No.: B3435029

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Introduction

INCB9471 is a potent, selective, and orally bioavailable small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] Developed by Incyte Corporation, it belongs to a class of compounds known as indane derivatives.[3][4] CCR5 is a G-protein-coupled receptor (GPCR) that serves two primary functions: it mediates the chemotactic response of immune cells to its natural chemokine ligands (e.g., MIP-1 α , MIP-1 β , and RANTES) and acts as a major co-receptor for the entry of R5-tropic strains of the human immunodeficiency virus type 1 (HIV-1) into host cells, such as T-cells and macrophages.[1][5]

By binding to CCR5, **INCB9471** functions as an entry inhibitor, preventing the virus from entering and infecting immune cells.[6] This mechanism of action is distinct from many other antiretroviral drugs that act after the virus has already entered the cell.[6] Additionally, its antagonism of natural chemokine signaling gives it potential utility in inflammatory conditions. This document provides a detailed overview of the chemical structure, properties, mechanism of action, and key experimental methodologies related to **INCB9471**.

Chemical Structure and Physicochemical Properties

INCB9471 is classified as an indane derivative, designed through conformational analysis to provide rigidity while maintaining the necessary orientation of key pharmacophore elements for optimal receptor interaction.[4]

Chemical Identifiers

Identifier	Value
IUPAC Name	1-(4,6-dimethylpyrimidin-5-yl)-N-(4-((S)-4-((1R,2S)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl)-3-methylpiperazin-1-yl)piperidin-4-yl)methanamide
Molecular Formula	C ₃₀ H ₄₀ F ₃ N ₅ O
Molecular Weight	559.67 g/mol
CAS Number	869769-98-2
SMILES	<chem>CCO[C@H]1--INVALID-LINK--C(C4=C(C)N=CN=C4C)=O)C(CC2)C)C5=CC=C(C(F)(F)F)C=C5C1</chem>

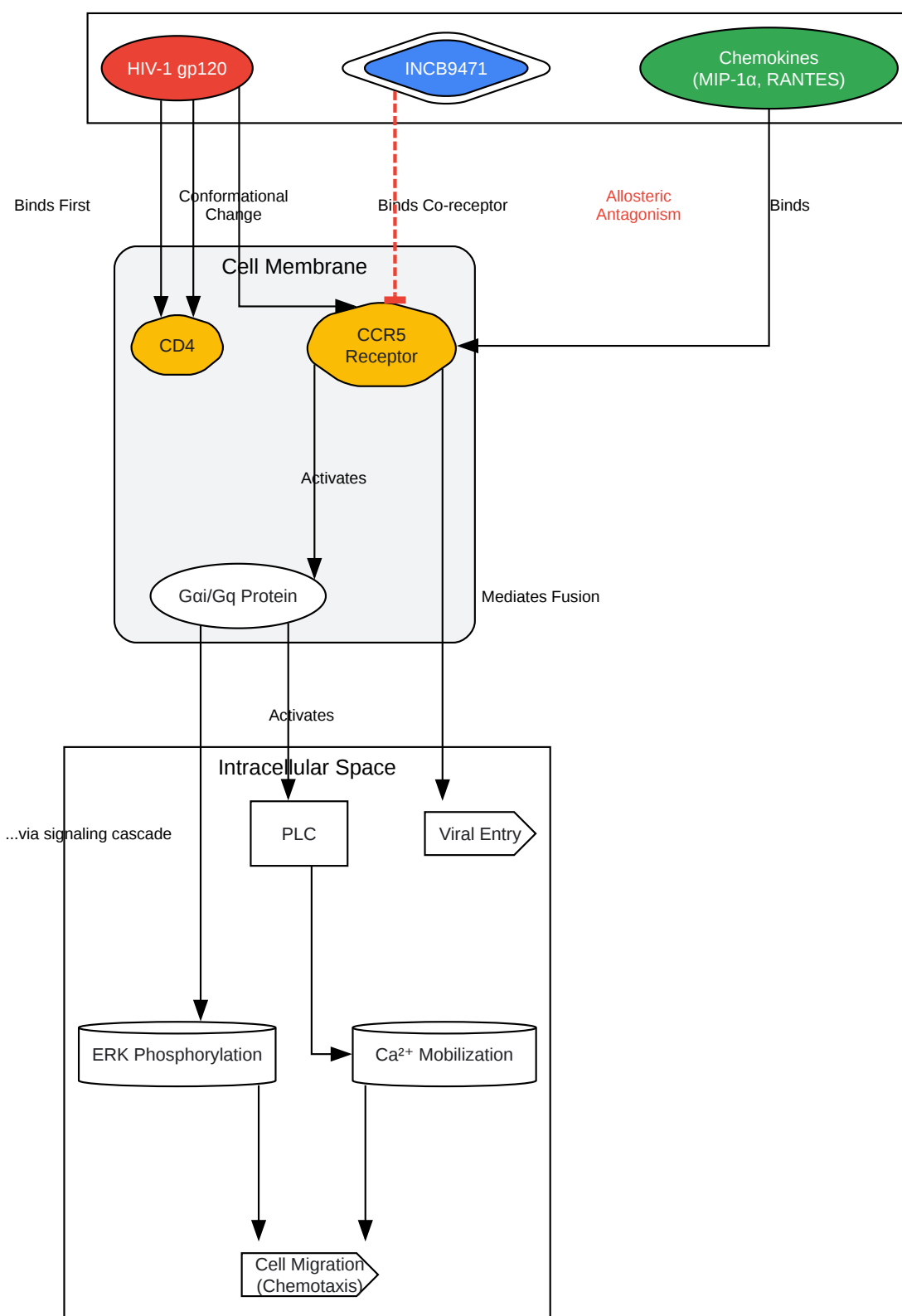
Physicochemical Characteristics

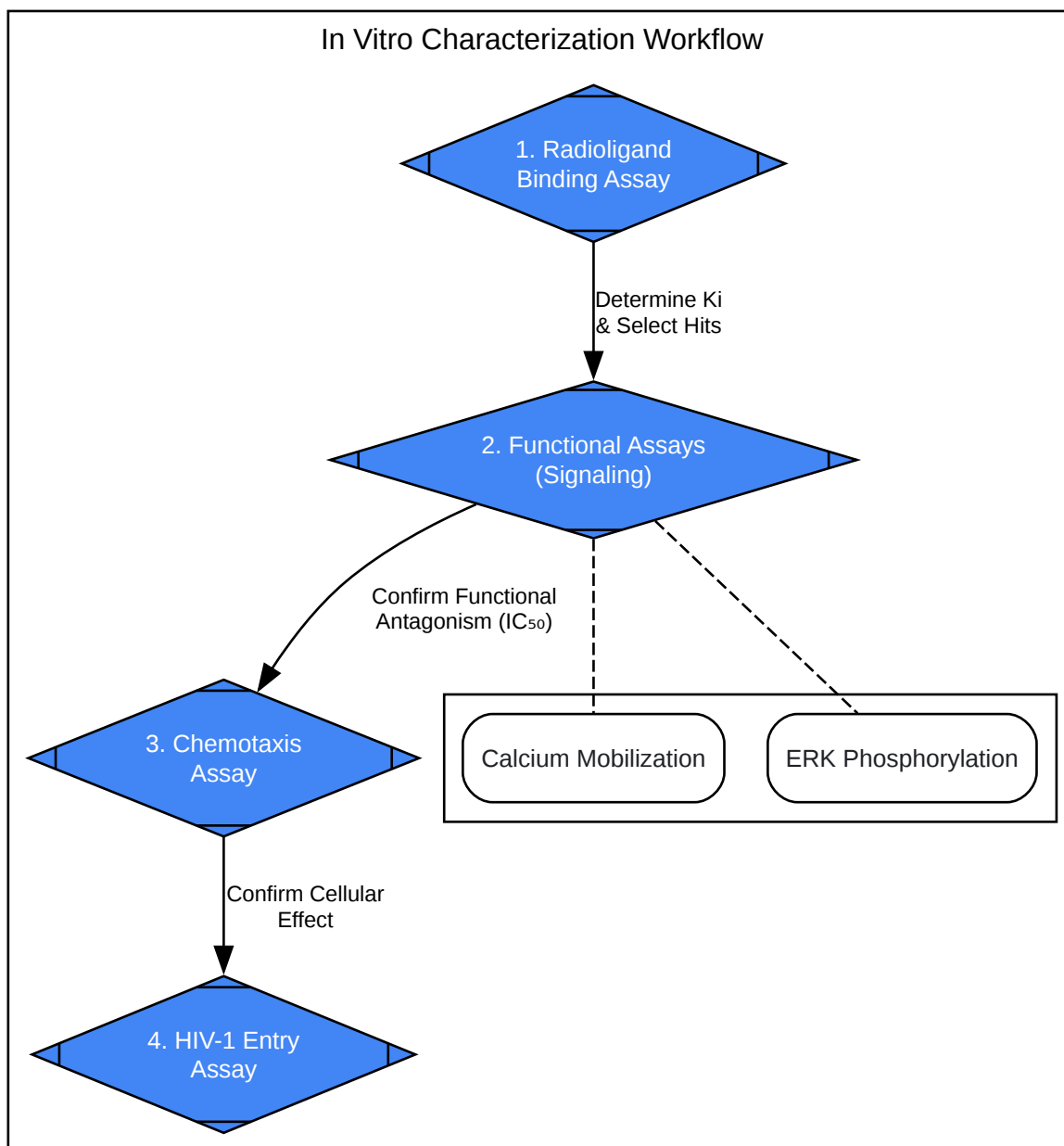
Property	Value/Description
Appearance	Solid
Rotamers	Exists as a 1:1 mixture of two rotamers in solution due to slow rotation around an amide bond. [1]
Permeability	High permeability across Caco-2 monolayers (16.5×10^{-6} cm/s). [1]
P-gp Substrate	Not a substrate for P-glycoprotein (P-gp) or other efflux transporters. [1]

Mechanism of Action and Signaling Pathway

INCB9471 is an allosteric, noncompetitive antagonist of the CCR5 receptor.[\[1\]](#) Its binding prevents the conformational changes in CCR5 that are necessary for both HIV-1 gp120-mediated membrane fusion and natural chemokine-induced signaling.

The diagram below illustrates the dual-inhibitory action of **INCB9471**.





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- To cite this document: BenchChem. [INCB9471: A Technical and Scientific Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3435029#incb9471-chemical-structure-and-properties]

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com